molecular formula C11H9FN2O2 B2593465 N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide CAS No. 2411296-06-3

N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide

Cat. No.: B2593465
CAS No.: 2411296-06-3
M. Wt: 220.203
InChI Key: UMNVBTYMLHKFCN-UHFFFAOYSA-N
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Description

N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide is a compound with the molecular formula C11H9FN2O2 and a molecular weight of 220.203 g/mol. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide typically involves the condensation of 2-aminophenol with aldehydes under various reaction conditions . One common method includes using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Industrial production methods often involve similar synthetic routes but may utilize different catalysts and reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide can be compared with other benzoxazole derivatives, such as:

    N-(5-Fluoro-1,2-benzoxazol-3-yl)-2-(trifluoromethyl)benzamide: This compound has a similar structure but different functional groups, leading to distinct biological activities.

    N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds exhibit antibacterial activity and are used in different medicinal applications.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-2-11(15)13-6-9-8-5-7(12)3-4-10(8)16-14-9/h2-5H,1,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNVBTYMLHKFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NOC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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